Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate
Overview
Description
Synthesis Analysis
EMBM has been used in a variety of scientific research applications, such as drug discovery, enzyme inhibition, and protein-protein interaction studies. It has been used in the synthesis of various compounds, such as peptides, peptidomimetics, and small molecules. It has also been used in the synthesis of fluorescent dyes and other fluorescent compounds, as well as in the synthesis of fluorescent proteins. In addition, it has been used in the synthesis of various organic materials, such as polymers, resins, and emulsifiers.
Molecular Structure Analysis
The molecular formula of EMBM is C8H15BrO4S. The InChI Key is DRDIKYRQXJWIIX-MRVPVSSYSA-N.
Chemical Reactions Analysis
EMBM acts as a nucleophile in a variety of reactions, including SN2 and SNAr reactions. In an SN2 reaction, EMBM acts as a nucleophile and attacks an electrophile, such as a halide or an ester, resulting in the formation of a new bond. In an SNAr reaction, EMBM acts as a nucleophile and attacks an aromatic ring, resulting in the formation of a new bond. In both cases, the reaction proceeds through a nucleophilic substitution mechanism.
Physical And Chemical Properties Analysis
The molecular weight of EMBM is 287.17. It is a low melting solid.
Scientific Research Applications
Synthesis of Triazoloquinoline Compounds : Pokhodylo and Obushak (2019) describe a method to synthesize ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate, which is a triazoloquinoline compound, using a reaction that involves a similar ethylsulfonyl compound. This highlights its role in the synthesis of complex organic molecules (Pokhodylo & Obushak, 2019).
Creation of Dihydrofuran Carboxylates : Harikrishnan et al. (2013) synthesized a range of trans-ethyl 5-aroyl-4-aryl-2-((arylsulfonyl)methyl)-4,5-dihydrofuran-3-carboxylates via a domino reaction involving an ethylsulfonyl butanoate derivative. This showcases the compound's utility in creating novel structures with potential applications in drug discovery (Harikrishnan et al., 2013).
Synthesis of Antimicrobial Agents : Doraswamy and Ramana (2013) used a bromophenyl derivative in a series of reactions to synthesize various compounds with potential antimicrobial activity. This indicates its use in the development of new antimicrobial agents (Doraswamy & Ramana, 2013).
Synthesis of Pyrroles and Sulfones : Petrov et al. (2021) describe the use of a bromo-substituted sulfone in the synthesis of pyrroles, demonstrating its application in creating diverse organic structures (Petrov, Kalyazin, & Somov, 2021).
Preparation of Methanesulfonate Esters : Chan, Cox, and Sinclair (2008) studied the hydrolysis of a methanesulfonate ester, a process relevant for the synthesis of pharmaceuticals and chemicals, indicating the compound's role in such syntheses (Chan, Cox, & Sinclair, 2008).
Microwave-Mediated Synthesis : Harikrishnan et al. (2013) also demonstrated the use of an ethylsulfonyl butanoate derivative in a microwave-mediated, solvent-free synthesis of tetrahydropyrimidines, showing its utility in green chemistry applications (Harikrishnan, Rajesh, Perumal, & Almansour, 2013).
Role in the Synthesis of Fluorinated Compounds : Xiang et al. (2017) used an ethyl difluoroacetate derivative in a photoinduced reaction to create fluorinated compounds, highlighting its role in the synthesis of such specialized molecules (Xiang, Li, Kuang, & Wu, 2017).
Fabrication of Densely Functionalized Molecules : Harikrishnan et al. (2012) showcased the use of an ethylsulfonyl butanoate derivative in the synthesis of densely functionalized cyclohexa-1,4-dienes and tetrahydropyridines, emphasizing its utility in creating complex organic structures (Harikrishnan, Rajesh, & Perumal, 2012).
Mechanism of Action
Target of Action
Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate (EMBM) is a complex organic compound It’s known to act as a nucleophile in various reactions.
Mode of Action
EMBM participates in a variety of reactions, including SN2 and SNAr reactions. In an SN2 reaction, EMBM acts as a nucleophile and attacks an electrophile, such as a halide or an ester, resulting in the formation of a new bond.
Result of Action
It is known that embm can be used to synthesize pyridine methylsulfone hydroxamate lpxc inhibitors for treating bacterial infections .
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that it can be used to synthesize pyridine methylsulfone hydroxamate LpxC inhibitors . These inhibitors interact with the LpxC enzyme, which is involved in the biosynthesis of lipid A, a component of the outer membrane of gram-negative bacteria .
Cellular Effects
Its role in the synthesis of LpxC inhibitors suggests that it may have significant effects on bacterial cells, particularly gram-negative bacteria .
Molecular Mechanism
Its role in the synthesis of LpxC inhibitors suggests that it may interact with the LpxC enzyme, potentially inhibiting its function .
Properties
IUPAC Name |
ethyl 4-bromo-2-methyl-2-methylsulfonylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO4S/c1-4-13-7(10)8(2,5-6-9)14(3,11)12/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDIKYRQXJWIIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(CCBr)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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